molecular formula C14H18N2O B11874511 3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one CAS No. 65364-51-4

3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one

Katalognummer: B11874511
CAS-Nummer: 65364-51-4
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: MXIMBNBUHLRGIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one is a quinoline derivative with potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound’s unique structure makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylquinoline as the core structure.

    Formylation: The formylation of the quinoline ring is carried out using formylating agents such as formic acid or formamide under acidic conditions.

    Cyclization: The final step involves cyclization to form the quinolin-4(1H)-one structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Ethylamine, formic acid, formamide, acidic or basic catalysts.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethylquinoline: A precursor in the synthesis of 3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

    Amine Derivatives: Reduced forms with varied chemical properties.

Uniqueness

This compound is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

65364-51-4

Molekularformel

C14H18N2O

Molekulargewicht

230.31 g/mol

IUPAC-Name

3-(ethylaminomethyl)-2,6-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C14H18N2O/c1-4-15-8-12-10(3)16-13-6-5-9(2)7-11(13)14(12)17/h5-7,15H,4,8H2,1-3H3,(H,16,17)

InChI-Schlüssel

MXIMBNBUHLRGIL-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1=C(NC2=C(C1=O)C=C(C=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.